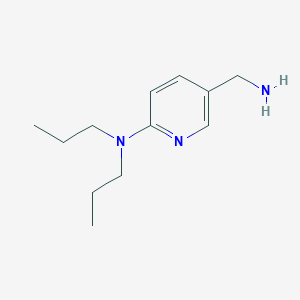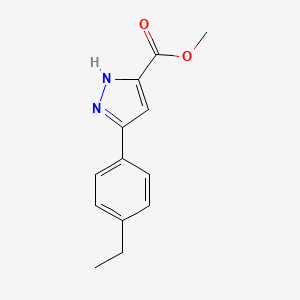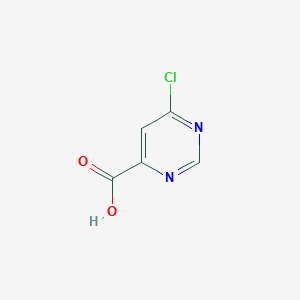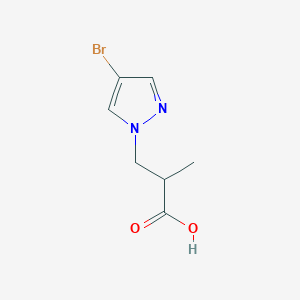
5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine
Übersicht
Beschreibung
5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine is a chemical compound that is related to the 2-pyridinecarboxylic acid derivatives and 2-pyridylpyrroles. It is a part of a broader class of pyridine-based heterocycles, which are compounds containing a pyridine ring—a six-membered aromatic ring with one nitrogen atom. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyridine-based compounds can significantly influence their chemical properties and biological activities. For example, the crystal structures of salts derived from substituted (pyridin-2-yl)aminomethane-1,1-diphosphonic acids have been determined, revealing the importance of molecular geometry and solid-state organization in their stability and reactivity . These findings have implications for the coordination of metal ions in solution, which is crucial for understanding the behavior of these compounds in biological systems.
Chemical Reactions Analysis
The reactivity of pyridine-based compounds can be complex, with multiple pathways and intermediates involved. The regioselectivity observed in the synthesis of 2-pyridylpyrroles suggests that different pathways can lead to the final products, depending on the reaction conditions and the presence of additional aminomethylpyridine . This highlights the need for a detailed understanding of the chemical reactions of pyridine derivatives to optimize their synthesis and tailor their properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the substituents present on the pyridine ring. For instance, the antihypertensive activity of various substituted 5-amino-2-pyridinecarboxylic acids has been studied, and the optimization of structural parameters has led to the identification of potent compounds for further investigation . The study of the solution behavior and complex-formation abilities of these compounds with different metal ions also provides valuable insights into their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy (PDT) Applications
Photodynamic therapy (PDT) involves the use of a photosensitizer activated by light to target diseased tissues, such as cancerous cells. Studies have explored the efficacy and safety of PDT in dermatology, particularly using compounds like 5-aminolevulinic acid (ALA), for treating various skin conditions including actinic keratoses, basal cell carcinoma, and acne. These findings suggest that derivatives of aminomethyl-pyridinamine could potentially serve as photosensitizers or intermediates in synthesizing photosensitizers for PDT applications, given their structural features that may favor cellular uptake and localization (Lee & Baron, 2011; Gold & Goldman, 2004).
Catalysis in Organic Synthesis
The utility of hybrid catalysts in synthesizing complex organic molecules has been highlighted, particularly in the development of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications. The versatility of such catalysts, including organocatalysts and metal catalysts, underscores the potential for aminomethyl-pyridinamine derivatives in facilitating or being the target of synthetic pathways aimed at developing new pharmacologically active molecules. This application is critical for discovering lead compounds in drug development (Parmar, Vala, & Patel, 2023).
Role in Synthesizing Bioactive Molecules
Research into the synthesis of bioactive molecules, such as those derived from plant biomass like 5-Hydroxymethylfurfural (HMF) and its derivatives, demonstrates the importance of intermediates like aminomethyl-pyridinamine in organic synthesis. These compounds serve as key starting points or intermediates in creating a variety of bioactive derivatives with potential applications in developing new materials, fuels, pharmaceuticals, and agrochemicals. The structural adaptability of aminomethyl-pyridinamine derivatives could make them suitable candidates for such synthetic applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Contribution to Nucleotide Synthesis
The synthesis of nucleotides and their analogs is a critical area of research with implications for therapeutic applications. The flexibility in the synthetic routes, as demonstrated by advancements in the chemical synthesis of nucleotides, highlights the potential role of aminomethyl-pyridinamine derivatives as intermediates or reactants in creating nucleotide analogs with desired biological activities. Such applications are significant for drug discovery, especially in targeting genetic diseases and cancer (Roy, Depaix, Périgaud, & Peyrottes, 2016).
Wirkmechanismus
Target of Action
The primary target of 5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine is the enzyme nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme predominantly active in fat tissue . It plays a crucial role in the regulation of energy homeostasis in adipose tissue .
Mode of Action
5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine is a small, selective, membrane-permeable molecule that blocks the activity of NNMT . By inhibiting NNMT, this compound increases the levels of nicotinamide adenine dinucleotide (NAD+), a molecule involved in a wide array of cellular reactions .
Biochemical Pathways
The inhibition of NNMT by 5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine affects the metabolic cycles in the body . The increase in NAD+ levels enhances the body’s metabolic rate . .
Result of Action
The inhibition of NNMT and the subsequent increase in NAD+ levels result in an increase in the body’s metabolic rate . This can lead to weight loss . Moreover, 5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine demonstrates anti-inflammatory properties and shows promise in combating various cancer types .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-N,N-dipropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-3-7-15(8-4-2)12-6-5-11(9-13)10-14-12/h5-6,10H,3-4,7-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDIIWGVPYLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279719 | |
| Record name | 6-(Dipropylamino)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-N,N-dipropyl-2-pyridinamine | |
CAS RN |
926218-32-8 | |
| Record name | 6-(Dipropylamino)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926218-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dipropylamino)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B1286094.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)


![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)

